KRAS G12D inhibitor 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 12 is a novel small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). This mutation results in constitutively active signaling pathways, including the ERK and PI3K pathways, which drive cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12D inhibitor 12 involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds with high binding affinity and specificity . The synthetic route typically includes the formation of a salt bridge with the Asp12 residue of the KRAS G12D mutant . The preparation method involves multiple steps, including molecular docking, scoring techniques, and molecular dynamics simulations to ensure the stability and conformational changes of the inhibitor-KRAS G12D complexes .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing the synthesis process to ensure high yield and purity. The production involves large-scale synthesis and purification techniques to obtain the desired compound in sufficient quantities for clinical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: KRAS G12D inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and specificity for the KRAS G12D mutant .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and selectivity for the KRAS G12D mutant. These modifications aim to improve the compound’s efficacy in inhibiting the KRAS G12D mutation .
Applications De Recherche Scientifique
KRAS G12D inhibitor 12 has significant scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of small molecule inhibitors targeting the KRAS G12D mutation . In biology, it helps elucidate the molecular mechanisms underlying KRAS-driven oncogenesis . In medicine, this compound shows promise as a targeted therapy for cancers harboring the KRAS G12D mutation, particularly pancreatic ductal adenocarcinoma .
Mécanisme D'action
KRAS G12D inhibitor 12 exerts its effects by binding to the KRAS G12D mutant, preventing downstream signaling through the inhibition of nucleotide exchange and binding of downstream effector RAF1 . This binding disrupts the KRAS-CRAF interaction, leading to the inhibition of cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells . The compound’s mechanism of action involves both cell-autonomous and non-cell-autonomous effects on the tumor microenvironment, including changes in fibroblasts, matrix, and macrophages .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 12 is unique compared to other similar compounds due to its high selectivity and potency for the KRAS G12D mutation. Similar compounds include MRTX1133, which also targets the KRAS G12D mutation and has shown promising results in preclinical studies . Other KRAS inhibitors, such as sotorasib and adagrasib, target the KRAS G12C mutation and have been approved for the treatment of non-small cell lung cancer . this compound stands out due to its specific targeting of the KRAS G12D mutation, making it a valuable addition to the arsenal of targeted therapies for KRAS-driven cancers .
Propriétés
Formule moléculaire |
C23H21ClFN5O3 |
---|---|
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
[(2S)-aziridin-2-yl]-[(7R)-12-chloro-13-(2-fluoro-6-hydroxyphenyl)-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]methanone |
InChI |
InChI=1S/C23H21ClFN5O3/c24-20-13(18-14(25)2-1-3-17(18)31)8-15-19-21(20)33-7-4-12-10-29(23(32)16-9-26-16)5-6-30(12)22(19)28-11-27-15/h1-3,8,11-12,16,26,31H,4-7,9-10H2/t12-,16+/m1/s1 |
Clé InChI |
PIPHVUBZMLKXGQ-WBMJQRKESA-N |
SMILES isomérique |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4[C@H]1CN(CC4)C(=O)[C@@H]5CN5)C6=C(C=CC=C6F)O)Cl |
SMILES canonique |
C1COC2=C(C(=CC3=C2C(=NC=N3)N4C1CN(CC4)C(=O)C5CN5)C6=C(C=CC=C6F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.